molecular formula C11H16N2O B12091038 4-(Cyclopentylmethoxy)pyridin-3-amine

4-(Cyclopentylmethoxy)pyridin-3-amine

Katalognummer: B12091038
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: FVLYSKDUOAZFNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopentylmethoxy)pyridin-3-amine is an organic compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a cyclopentylmethoxy group attached to the pyridine ring at the 4-position and an amine group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethoxy)pyridin-3-amine typically involves the reaction of 4-hydroxypyridine with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, 4-(Cyclopentylmethoxy)pyridine, is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyclopentylmethoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-(Cyclopentylmethoxy)pyridin-3-amine finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(Cyclopentylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

    4-Methoxypyridin-3-amine: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.

    4-(Cyclohexylmethoxy)pyridin-3-amine: Similar structure but with a cyclohexylmethoxy group instead of a cyclopentylmethoxy group.

    4-(Cyclopentylmethoxy)pyridine: Lacks the amine group at the 3-position

Uniqueness: 4-(Cyclopentylmethoxy)pyridin-3-amine is unique due to the presence of both the cyclopentylmethoxy group and the amine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

4-(cyclopentylmethoxy)pyridin-3-amine

InChI

InChI=1S/C11H16N2O/c12-10-7-13-6-5-11(10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8,12H2

InChI-Schlüssel

FVLYSKDUOAZFNR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)COC2=C(C=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.